1-(3,4-Dichlorophenyl)biguanide hydrochloride

Description

The exact mass of the compound 1-(3,4-Dichlorophenyl)biguanide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)biguanide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)biguanide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMSXYWPWHREDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369639 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21703-08-2 |

Source

|

| Record name | 21703-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride

This guide provides a comprehensive, technically-grounded protocol for the laboratory-scale synthesis of 1-(3,4-Dichlorophenyl)biguanide hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and characterization methodologies. The protocol described herein is a self-validating system, integrating established chemical transformations with rigorous safety and analytical practices.

Strategic Overview: The Chemistry of Biguanide Formation

The synthesis of 1-(3,4-Dichlorophenyl)biguanide hydrochloride is fundamentally an acid-catalyzed condensation reaction. The core transformation involves the nucleophilic addition of an aromatic amine, 3,4-dichloroaniline, to the nitrile carbon of dicyandiamide (also known as cyanoguanidine).

The generally accepted mechanism proceeds via the formation of a substituted guanidine intermediate, which then reacts further to yield the biguanide structure. The use of hydrochloric acid is twofold: it catalyzes the reaction and forms the stable, crystalline hydrochloride salt of the final product, which facilitates its isolation and purification. The synthesis of biguanides by heating cyanoguanidine with an amine hydrochloride salt is a well-established method in medicinal chemistry.[1]

Precursor Chemicals and Reagents

Successful synthesis requires high-purity starting materials. The following table summarizes the key reagents and their relevant properties.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Safety Considerations |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Aromatic Amine Precursor | Toxic if swallowed, in contact with skin, or inhaled; Causes serious eye damage; May cause an allergic skin reaction; Very toxic to aquatic life.[2][3] |

| Dicyandiamide (Cyanoguanidine) | C₂H₄N₄ | 84.08 | Biguanide Backbone Source | Standard laboratory handling; avoid dust inhalation. |

| Toluene | C₇H₈ | 92.14 | Reaction Solvent | Flammable liquid and vapor; Skin and eye irritant; May cause drowsiness or dizziness. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Catalyst & Salt Formation | Causes severe skin burns and eye damage; May cause respiratory irritation. |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent | Highly flammable liquid and vapor. |

| Deionized Water | H₂O | 18.02 | Co-Solvent & Washing | N/A |

Critical Safety & Engineering Controls

The toxicity profile of 3,4-dichloroaniline necessitates stringent safety protocols.[2][3][4][5] All operations must be conducted within a certified chemical fume hood to prevent inhalation of dusts and vapors.

-

Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:

-

Nitrile gloves (double-gloving is recommended).

-

Chemical splash goggles and a full-face shield.[5]

-

A flame-resistant laboratory coat.

-

-

Handling Procedures: Avoid all personal contact with 3,4-dichloroaniline, including inhalation and skin contact.[4][5] Use spatula and weighing paper techniques that minimize dust generation. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

-

Waste Disposal: All chemical waste, including residual solvents and contaminated materials, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Avoid environmental release.

Experimental Synthesis Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed.

Reaction Assembly & Execution

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.[6]

-

Reagent Charging: To the flask, add dicyandiamide (4.2 g, 0.050 mol) and toluene (50 mL). Begin stirring to create a suspension.

-

Amine Addition: In a separate beaker, dissolve 3,4-dichloroaniline (8.1 g, 0.050 mol) in toluene (25 mL). Transfer this solution to the reaction flask.

-

Acidification & Reflux: Prepare a 1:1 (v/v) solution of concentrated hydrochloric acid and deionized water. Add this aqueous HCl solution (10 mL) dropwise to the stirred reaction mixture over 15 minutes. A general procedure for a similar synthesis specifies stirring at room temperature before adding acid and refluxing.[7]

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C internal temperature) using a heating mantle. Maintain a gentle reflux with continuous stirring for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Product Isolation and Purification

-

Cooling & Filtration: After the reaction period, cool the flask to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.[8] Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude solid product on the filter with two portions of cold toluene (20 mL each) to remove non-polar impurities, followed by two portions of cold deionized water (30 mL each) to remove any unreacted dicyandiamide and ammonium chloride byproduct.[7][8]

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C for 12-18 hours or until a constant weight is achieved.

-

Recrystallization (Purification): Transfer the dried crude solid to an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.[7]

Synthesis Workflow Visualization

The following diagram outlines the complete workflow from precursor preparation to final product characterization.

Caption: Experimental workflow for the synthesis of 1-(3,4-Dichlorophenyl)biguanide HCl.

Characterization and Validation

The identity and purity of the synthesized 1-(3,4-Dichlorophenyl)biguanide hydrochloride must be confirmed through analytical methods.

| Parameter | Expected Value / Technique | Reference |

| Molecular Formula | C₈H₁₀Cl₃N₅ | [9][10] |

| Molecular Weight | 282.56 g/mol | [9][10][11] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 222-228 °C | [9][10] |

| ¹H NMR | Expect aromatic protons in the 7-8 ppm region and broad signals for the N-H protons. | |

| ¹³C NMR | Expect signals for the dichlorinated aromatic ring and two distinct signals for the biguanide carbons. | |

| FT-IR | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Cl stretching. | |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ should be observed around m/z 246.03, corresponding to the free base. | [12] |

References

-

PubChemLite. 1-(3,4-dichlorophenyl)biguanide hydrochloride (C8H9Cl2N5). Retrieved from [Link]

- Google Patents. (1994). US5376686A - Biguanide derivatives, manufacturing method thereof, and disinfectants containing the derivatives.

-

Ostrowska, K., & Wujec, M. (2021). Synthetic accesses to biguanide compounds. Molecules, 26(9), 2645. Retrieved from [Link]

-

Varesano, A., et al. (2014). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Materials, 7(5), 3719-3731. Retrieved from [Link]

-

Tiong, A. S., et al. (2019). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 24(20), 3747. Retrieved from [Link]

-

Tiong, A. S., et al. (2019). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2013). CN103396546A - Method for preparing polyhexamethylene biguanidine hydrochloride by suspension polymerization.

-

Organic Syntheses. Procedure for resuspension and filtration. Retrieved from [Link]

-

Organic Syntheses. Procedure for three-necked flask setup. Retrieved from [Link]

Sources

- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1-(3,4-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE [chemicalbook.com]

- 10. 21703-08-2 CAS MSDS (1-(3 4-DICHLOROPHENYL)BIGUANIDE HYDROC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. parchem.com [parchem.com]

- 12. PubChemLite - 1-(3,4-dichlorophenyl)biguanide hydrochloride (C8H9Cl2N5) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Core Mechanism of Action of Dichlorophenyl Biguanides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl biguanides, a subclass of the biguanide family of synthetic compounds, have a multifaceted mechanism of action that extends beyond their traditional therapeutic applications. Initially recognized for their antimalarial properties, exemplified by chlorproguanil, the deeper molecular workings of these compounds reveal a canonical pathway of induced energy stress that is of significant interest in metabolic disease and oncology research. This guide delineates the primary causal chain of their action: the direct inhibition of mitochondrial Complex I, the subsequent disruption of cellular bioenergetics, and the compensatory activation of the master metabolic regulator, AMP-activated protein kinase (AMPK). We provide an in-depth exploration of these core mechanisms, supported by detailed experimental protocols and visual pathway models to equip researchers with the foundational knowledge required for advanced study and application.

Introduction: Deconstructing the Biguanide Identity

The biguanide class of drugs, which includes the widely used anti-diabetic agent metformin, has a rich history of therapeutic use.[1][2] The dichlorophenyl derivatives, such as chlorproguanil, were initially developed and utilized as antimalarial agents.[3][4] Their classic mechanism in this context involves the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of nucleic acids and amino acids, thereby arresting parasite replication.[5][6]

However, this antifolate activity represents only one facet of their biological effects. The broader, more fundamental mechanism, shared with other biguanides like metformin and phenformin, lies in their profound impact on cellular energy metabolism.[1][7][8] This guide focuses on this core mechanism, which positions dichlorophenyl biguanides as potent modulators of mitochondrial function and cellular energy sensing.

The Core Mechanism: A Tripartite Cascade of Cellular Energy Disruption

The primary mechanism of action of dichlorophenyl biguanides can be understood as a sequential, three-step process that originates in the mitochondrion and radiates outwards to reprogram cellular metabolism.

The Primary Target: Inhibition of Mitochondrial Respiratory Complex I

The central and initial event in the action of biguanides is the partial inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[7][9][10] Complex I is the first and largest enzyme complex of the ETC, responsible for oxidizing NADH and transferring electrons to ubiquinone.[10] This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the electrochemical gradient necessary for ATP synthesis.[10]

Biguanides inhibit Complex I by interfering with the reduction of ubiquinone in a noncompetitive manner.[9][11] This inhibition curtails the flow of electrons through the ETC, leading to a direct decrease in oxidative phosphorylation and, consequently, a reduced rate of ATP synthesis.[7][9] An interesting and critical aspect of this interaction is that biguanides selectively inhibit the 'deactivated' conformational state of Complex I.[11][12] This 'de-active' state is promoted in the absence of substrates, and its sensitization to biguanides suggests that the drugs' effects may be more pronounced in tissues or conditions where Complex I is already partially compromised.[11]

Figure 1: Inhibition of Mitochondrial Electron Transport Chain (ETC) at Complex I by Dichlorophenyl Biguanides.

The Energetic Consequence: Altered Cellular AMP:ATP Ratio

The direct consequence of reduced ATP synthesis is a shift in the cell's energy balance. As ATP is consumed in cellular processes, it is hydrolyzed to ADP and AMP. With diminished mitochondrial output, the regeneration of ATP from ADP cannot keep pace with consumption. This leads to a progressive decrease in the intracellular ATP concentration and a corresponding increase in the concentrations of AMP and ADP. The most critical outcome of this shift is a significant rise in the cellular AMP:ATP ratio, a sensitive barometer of metabolic stress.

The Cellular Response: Activation of AMP-Activated Protein Kinase (AMPK)

The elevated AMP:ATP ratio is the trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][13] AMPK is a heterotrimeric enzyme that functions as a cellular energy sensor.[14] When the AMP:ATP ratio rises, AMP binds to the regulatory γ-subunit of AMPK, causing a conformational change that promotes its phosphorylation on Threonine 172 of the catalytic α-subunit by upstream kinases, such as LKB1.[7][14] This phosphorylation event is the key indicator of AMPK activation.[14]

Once activated, AMPK acts to restore energy homeostasis by orchestrating a large-scale switch in cellular metabolism.[15] It inhibits anabolic (energy-consuming) pathways while simultaneously stimulating catabolic (energy-producing) pathways.

-

Inhibition of Anabolic Pathways: Activated AMPK phosphorylates and inactivates key enzymes involved in processes like fatty acid synthesis (e.g., Acetyl-CoA Carboxylase, ACC) and protein synthesis (via the mTOR pathway).[7]

-

Stimulation of Catabolic Pathways: AMPK promotes ATP generation by enhancing glucose uptake (by promoting the translocation of GLUT4 transporters to the cell surface) and stimulating glycolysis and fatty acid oxidation.[1][16]

This metabolic reprogramming is believed to be the basis for many of the therapeutic effects of biguanides, including their glucose-lowering effects in diabetes and their potential anti-neoplastic activity.[7][13]

Figure 2: The AMPK activation cascade initiated by dichlorophenyl biguanides.

Experimental Validation & Methodologies

Validating the mechanism of action of dichlorophenyl biguanides requires a multi-faceted approach targeting each step of the proposed cascade. Below are detailed protocols for two cornerstone experiments.

Quantifying Mitochondrial Inhibition: High-Resolution Respirometry

High-resolution respirometry (HRR) is the gold standard for measuring mitochondrial oxygen consumption and assessing the function of the ETC complexes.[17][18] The causality is established by demonstrating a dose-dependent decrease in Complex I-linked respiration upon addition of the biguanide, while Complex II-linked respiration remains largely unaffected, pinpointing the specific site of inhibition.[16]

Experimental Protocol: High-Resolution Respirometry

-

Mitochondrial Isolation:

-

Homogenize fresh tissue (e.g., liver, heart) or cultured cells in a cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA).[19]

-

Perform differential centrifugation to pellet mitochondria. A low-speed spin (e.g., 800 x g) removes nuclei and debris, followed by a high-speed spin (e.g., 10,000 x g) to pellet the mitochondria.[19]

-

Resuspend the final mitochondrial pellet in a suitable respiration medium (e.g., MiR05).[20]

-

-

Respirometer Setup:

-

Calibrate the polarographic oxygen sensors of the respirometer (e.g., Oroboros O2k) to air saturation.[20]

-

Add 2 mL of respiration medium to the chambers and bring to the desired temperature (e.g., 37°C).[20]

-

Add the isolated mitochondria to the chamber at a final concentration of approximately 0.1-0.3 mg/mL.

-

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 (LEAK) Respiration (Complex I): Add Complex I-linked substrates malate (2 mM) and pyruvate (5 mM) or glutamate (10 mM). This measures basal respiration in the absence of ADP.[20]

-

State 3 (OXPHOS) Respiration (Complex I): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation. This is the primary state for observing inhibition.

-

Drug Titration: Inject the dichlorophenyl biguanide of interest at increasing concentrations and record the corresponding decrease in oxygen consumption rate.

-

Complex II-linked Respiration: Add the Complex II substrate succinate (10 mM) along with the Complex I inhibitor rotenone (0.5 µM). This bypasses Complex I and allows for the assessment of the rest of the ETC. The biguanide should have minimal effect on this state.

-

ETS Capacity: Add a protonophore uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system, independent of ATP synthase.

-

Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III and confirm that the observed oxygen consumption is mitochondrial.

-

Table 1: Representative Quantitative Data from High-Resolution Respirometry

| Respiratory State | Control (pmol O₂/s/mg) | + Dichlorophenyl Biguanide (pmol O₂/s/mg) | % Inhibition |

| CI-linked OXPHOS | 150.5 ± 8.2 | 65.1 ± 5.5 | 56.7% |

| CII-linked OXPHOS | 185.3 ± 10.1 | 179.8 ± 9.7 | 3.0% |

| ETS Capacity (CI+CII) | 220.1 ± 12.5 | 185.2 ± 11.3 | 15.9% |

Measuring AMPK Activation: Western Blotting for Phospho-AMPK

Western blotting is a fundamental technique used to detect the activation state of AMPK by using an antibody specific to the phosphorylated Threonine 172 residue.[21] An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK confirms the activation of the signaling cascade.[22]

Figure 3: Standard workflow for Western Blot analysis of AMPK phosphorylation.

Experimental Protocol: Western Blotting for p-AMPK

-

Sample Preparation:

-

Culture cells (e.g., HepG2, C2C12) to desired confluency and treat with the dichlorophenyl biguanide for a specified time (e.g., 1-18 hours).[22]

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.[14]

-

Centrifuge lysates to pellet cell debris and collect the supernatant.[14]

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-40 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size on a polyacrylamide gel (e.g., 10% gel).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is preferred over milk, as milk contains phosphoproteins that can increase background noise.[23]

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPK (Thr172) at an optimized dilution (e.g., 1:1000 in 5% BSA/TBST).[14]

-

Secondary Antibody: After washing, incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.[14]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

-

-

Stripping and Re-probing:

-

To normalize the p-AMPK signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AMPK and a loading control (e.g., β-actin).[14]

-

Quantify band intensities using densitometry software and express results as the ratio of p-AMPK to total AMPK.

-

Conclusion and Future Directions

The core mechanism of action for dichlorophenyl biguanides is a well-defined cascade initiated by the inhibition of mitochondrial Complex I. This leads to cellular energy stress, which is sensed by AMPK, triggering a global metabolic reprogramming. This elegant mechanism provides a robust framework for understanding the therapeutic potential of these compounds beyond their historical use as antimalarials. For researchers and drug developers, this understanding is critical. It provides clear biomarkers for target engagement (e.g., decreased oxygen consumption, increased p-AMPK) and a rationale for exploring these compounds in indications characterized by metabolic dysregulation, such as type 2 diabetes and various cancers.[7][24] Future research should focus on the tissue-specific effects of these compounds and the precise molecular features that govern their potency and selectivity for the 'de-active' state of Complex I, which could pave the way for the development of next-generation metabolic modulators.

References

- Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides. Biochemistry.

- Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC - NIH.

- What is the mechanism of Chlorproguanil Hydrochloride? - Patsnap Synapse.

- Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal.

- Mitochondrial Complex I Activity Colorimetric Assay. APExBIO.

- Selective inhibition of deactivated mitochondrial complex I by biguanides. Sigma-Aldrich.

- Application Notes and Protocols for Western Blot Analysis of p-AMPK Activ

- The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI.

- What is Chlorproguanil Hydrochloride used for?

- Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer. PubMed.

- High resolution respirometry of isolated mitochondria from adult Octopus maya (Class: Cephalopoda) systemic heart. Protocols.io.

- Mitochondrial Complex I Activity Assay Kit sufficient for 100 colorimetric tests. Sigma-Aldrich.

- Mitochondrial Respiratory Chain Complex I Activity Assay Kit (Microassay). AntBio.

- Chlorproguanil hydrochloride | Antimalarial. MedchemExpress.com.

- AMP-activated protein kinase (AMPK) activation by biguanides in MDBK...

- Buy Mitochondrial Complex I Assay Kit for Sale Online. MyBioSource.

- High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isol

- CheKine™ Micro Mitochondrial complex I Activity Assay Kit. Abbkine.

- AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes Journals.

- High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC - NIH.

- Effects of biguanides and AICAR on AMPK phosphorylation and glucose...

- High resolution respirometry. Bio-protocol.

- Application Notes and Protocols for AMPK-IN-4 in Western Blot Analysis of p-AMPK. Benchchem.

- Biguanides that activate AMPK.

- Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC - PubMed Central.

- High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. Springer.

- How to go about a Phospho-AMPK blot?

- Chlorproguanil - Wikipedia. Wikipedia.

- Western blot for phosphoryl

- Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC - PubMed Central.

- Mechanism of Action of Biguanides. Pharmacy Freak.

- The Mechanism of Action of Biguanides: New Answers to a Complex Question. OUCI.

- The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC.

- Re-evaluation of a biguanide, metformin: mechanism of action and tolerability. PubMed.

- How Do Antidiabetic Biguanides Dipeptidyl Peptidase-4 Inhibitors Work? RxList.

Sources

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Re-evaluation of a biguanide, metformin: mechanism of action and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chlorproguanil - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 6. What is Chlorproguanil Hydrochloride used for? [synapse.patsnap.com]

- 7. The Mechanism of Action of Biguanides: New Answers to a Complex Question [mdpi.com]

- 8. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Mitochondrial Complex I Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. How Do Antidiabetic Biguanides Dipeptidyl Peptidase-4 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 16. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]

- 19. mdpi.com [mdpi.com]

- 20. High resolution respirometry [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The Mechanism of Action of Biguanides: New Answers to a Complex Question [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride

Abstract

1-(3,4-Dichlorophenyl)biguanide hydrochloride is a member of the pharmacologically significant aryl biguanide class of compounds. While direct and extensive biological studies on this specific molecule are not widely published, its structural characteristics allow for robust predictions of its activity based on well-documented analogs. This guide synthesizes data from the broader biguanide family to construct a comprehensive profile of its probable biological functions. By examining its closest structural analog, the antimalarial drug Chlorproguanil, as well as archetypal biguanides like Metformin and Polyhexamethylene biguanide (PHMB), we can infer its potential mechanisms of action. This whitepaper explores three primary predicted activities: antimalarial action via dihydrofolate reductase inhibition, anticancer effects through mitochondrial complex I inhibition and subsequent AMPK activation, and broad-spectrum antimicrobial properties by way of bacterial membrane disruption. This document provides the theoretical framework, key signaling pathways, and detailed experimental protocols for the scientific validation of these predicted activities, serving as a foundational resource for researchers in drug discovery and development.

Introduction to the Biguanide Scaffold

The biguanide moiety is a cornerstone of medicinal chemistry, giving rise to drugs with diverse therapeutic applications. 1-(3,4-Dichlorophenyl)biguanide hydrochloride belongs to the aryl biguanide subclass, characterized by a phenyl group substitution which significantly modulates its biological and pharmacokinetic properties.

Chemical Properties of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride

-

Chemical Name: 1-(3,4-Dichlorophenyl)biguanide hydrochloride[1]

-

CAS Number: 21703-08-2[2]

-

Molecular Formula: C₈H₁₀Cl₃N₅[1]

-

Structure: A biguanide functional group attached to a 3,4-dichlorinated phenyl ring. The hydrochloride salt form enhances its solubility in aqueous media.

The Pharmacological Significance of Aryl Biguanides

The biguanide class of drugs has a rich history, with its members demonstrating a wide range of biological effects. Metformin and Phenformin are globally recognized for their use in treating type 2 diabetes, primarily by reducing hepatic glucose output.[3][4] Their mechanism, centered on the inhibition of mitochondrial respiratory complex I, has also led to their investigation as anticancer agents.[3][5] Other biguanides, such as Proguanil and Chlorproguanil, are established antimalarial agents.[6][7] Furthermore, polymeric biguanides like PHMB are widely used as potent antiseptics and disinfectants.[8][9] This functional diversity underscores the versatility of the biguanide scaffold.

The Role of the 3,4-Dichlorophenyl Moiety

Halogen substitution on the phenyl ring is a common strategy in drug design to enhance activity and modify metabolic stability. The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring in the target molecule is significant. This substitution pattern is known to increase lipophilicity, which can enhance membrane permeability and binding affinity to protein targets. In a related structure-activity relationship study on biguanide derivatives, the introduction of a chloro group on the phenyl ring was found to greatly enhance cytotoxic activity against cancer cells.[5] This suggests that the 3,4-dichloro substitution is a critical determinant of the molecule's predicted biological potency.

Predicted Antimalarial Activity: An Analogue to Chlorproguanil

The most direct structural analog to 1-(3,4-Dichlorophenyl)biguanide is Chlorproguanil, which is 1-(3,4-dichlorophenyl)-5-isopropylbiguanide.[10] Chlorproguanil is a known antimalarial drug that targets the Plasmodium falciparum parasite, which is responsible for the most severe forms of malaria.[6][11] Therefore, it is highly probable that 1-(3,4-Dichlorophenyl)biguanide possesses similar antimalarial properties.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Biguanide antimalarials like Chlorproguanil function as prodrugs. In the host, they undergo metabolic cyclization to form a triazine ring, which is the active metabolite. This active form is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[6][7] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate.[7] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides required for DNA replication and cell division.[6][7] By inhibiting DHFR, the biguanide effectively starves the rapidly reproducing parasite of necessary DNA precursors, leading to its death.[6]

Signaling Pathway: Folate Synthesis in Plasmodium falciparum

The diagram below illustrates the proposed mechanism of action, where the active metabolite of the biguanide inhibits the parasitic DHFR enzyme, blocking the folate pathway.

Caption: Predicted inhibition of the Plasmodium falciparum folate pathway.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the compound against the chloroquine-sensitive (3D7) or resistant (Dd2) strains of P. falciparum.

Causality: The SYBR Green I dye intercalates with DNA. In the presence of an effective antimalarial drug, parasite proliferation is inhibited, leading to less parasitic DNA and a lower fluorescence signal. This provides a quantitative measure of the drug's efficacy.

Methodology:

-

Parasite Culture: Asynchronously culture P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Maintain cultures at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Drug Preparation: Prepare a 10 mM stock solution of 1-(3,4-Dichlorophenyl)biguanide hydrochloride in DMSO. Create a series of 2-fold serial dilutions in culture medium.

-

Assay Plate Setup: Add 100 µL of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well of a 96-well microtiter plate.

-

Drug Addition: Add 100 µL of the serially diluted compound to the wells. Include positive (Artemisinin) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plates for 72 hours under the standard culture conditions.

-

Lysis and Staining:

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

-

After incubation, carefully remove 150 µL of the supernatant from each well.

-

Add 100 µL of the lysis buffer to the remaining 50 µL in each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Predicted Anticancer Activity: Targeting Cellular Bioenergetics

The biguanides Metformin and Phenformin have demonstrated significant anticancer properties, largely attributed to their ability to induce metabolic stress.[5] Given its core biguanide structure, 1-(3,4-Dichlorophenyl)biguanide is predicted to share this mechanism of action.

Mechanism of Action: Inhibition of Mitochondrial Complex I

Biguanides are positively charged and accumulate within the mitochondrial matrix. Here, they directly inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[3][5] This inhibition has two major consequences:

-

Reduced ATP Synthesis: It impairs oxidative phosphorylation (OXPHOS), leading to a significant drop in cellular ATP production.

-

Increased AMP/ATP Ratio: The decrease in ATP and corresponding increase in AMP levels act as a critical cellular energy stress signal.

Downstream Signaling: Activation of AMP-Activated Protein Kinase (AMPK)

The elevated AMP/ATP ratio is a potent activator of AMP-Activated Protein Kinase (AMPK), a master regulator of cellular metabolism.[5] Once activated, AMPK orchestrates a shutdown of anabolic processes to conserve energy while promoting catabolic pathways to generate ATP. Key downstream effects include:

-

Inhibition of mTORC1: Activated AMPK phosphorylates and activates TSC2, which in turn inhibits the mTORC1 complex. This leads to a global decrease in protein synthesis, cell growth, and proliferation.

-

Cell Cycle Arrest: AMPK activation can lead to cell cycle arrest, providing time for the cell to restore energy balance or undergo apoptosis if the stress is too severe.

Caption: Biguanide-induced activation of the AMPK signaling pathway.

Data Presentation: Predicted Cytotoxicity

Based on studies of related biguanides, it is expected that 1-(3,4-Dichlorophenyl)biguanide will show selective cytotoxicity towards cancer cells, particularly under glucose-deprived conditions which mimic the tumor microenvironment.[5]

| Cell Line | Condition | Predicted IC₅₀ (µM) | Selectivity Ratio (Glc+ / Glc−) |

| HT-29 (Colon) | Glucose (+) | 15 - 30 | \multirow{2}{}{> 5} |

| Glucose (−) | < 5 | ||

| A549 (Lung) | Glucose (+) | 20 - 40 | \multirow{2}{}{> 4} |

| Glucose (−) | < 10 |

Experimental Protocol: Assessing Mitochondrial Respiration

Causality: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. An inhibitor of Complex I will cause a specific and measurable decrease in OCR.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.

-

Assay Medium: The next day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with modulators of respiration:

-

Port A: 1-(3,4-Dichlorophenyl)biguanide (test compound) or vehicle.

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (an uncoupling agent).

-

Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

-

-

Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject the compounds from each port, measuring OCR after each injection.

-

Data Analysis:

-

The injection of the biguanide should cause a significant drop in OCR, confirming its inhibitory effect on the electron transport chain.

-

Calculate key parameters such as Basal Respiration, ATP-Linked Respiration, and Maximal Respiration to quantify the bioenergetic impact of the compound.

-

Predicted Antimicrobial/Antiseptic Activity

The biguanide functional group is strongly basic and exists in a protonated, cationic state at physiological pH. This property is central to the antimicrobial activity of compounds like Polyhexamethylene biguanide (PHMB).[8][9]

Mechanism of Action: Disruption of Bacterial Cell Membranes

The antimicrobial mechanism is a rapid, membrane-disrupting action.[8]

-

Electrostatic Attraction: The positively charged biguanide is attracted to the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids.

-

Membrane Binding & Disruption: The compound binds to the membrane, displacing essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane structure. This leads to a disorganization of the lipid bilayer.

-

Increased Permeability: The structural integrity of the membrane is compromised, causing leakage of essential intracellular components like potassium ions and ATP, ultimately leading to cell death.[12]

Experimental Workflow: Determination of MIC and MBC

This workflow outlines the standard procedure for assessing the antimicrobial potency of a new compound.

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Experimental Protocol: Broth Microdilution Method for MIC

Causality: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of bacteriostatic activity.

Methodology:

-

Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of 1-(3,4-Dichlorophenyl)biguanide hydrochloride in CAMHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no drug) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth). A colorimetric indicator like resazurin can be added to aid in visualization (blue = no growth, pink = growth).

-

(Optional) MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no growth and plate it onto a Mueller-Hinton Agar plate. Incubate for 24 hours. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Summary and Future Directions

1-(3,4-Dichlorophenyl)biguanide hydrochloride is a molecule of significant therapeutic potential. Based on robust evidence from its structural and chemical class analogs, it is strongly predicted to exhibit a tripartite biological activity profile:

-

Antimalarial: Acting as a DHFR inhibitor, analogous to Chlorproguanil.

-

Anticancer: Functioning as a mitochondrial Complex I inhibitor that activates the AMPK pathway, similar to Phenformin.

-

Antimicrobial: Behaving as a cationic antiseptic that disrupts bacterial membranes, in the manner of PHMB.

The true potential of this compound can only be unlocked through direct empirical validation. Future research should prioritize its chemical synthesis and subsequent evaluation using the experimental protocols detailed in this guide. A comprehensive screening program against panels of Plasmodium strains, cancer cell lines, and pathogenic bacteria will be essential to precisely define its potency, selectivity, and spectrum of activity. Such studies will pave the way for its potential development as a novel therapeutic agent.

References

- Vertex AI Search. (2024-06-14). What is Chlorproguanil Hydrochloride used for?

- Patsnap Synapse. (2024-07-17). What is the mechanism of Chlorproguanil Hydrochloride?

- MedChemExpress.

- MedchemExpress.com. Chlorproguanil hydrochloride | Antimalarial.

- Wikipedia. Chlorproguanil.

- Fujita, Y., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports, PMC - NIH.

- Kudo, S. K., et al. (1998). Metabolism of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in the dog. Xenobiotica, PubMed.

- ChemicalBook. 1-(3,4-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE.

- Menale, C., et al. The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC - NIH.

- PubMed. (1968). Metabolic effects of the biguanides and possible mechanism of action.

- Aladdin Scientific. 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram.

- PubMed. (1969).

- Mashat, B. H.

- Gray, M., et al. (2023). Polyhexamethylene biguanide and its antimicrobial role in wound healing: a narrative review. Journal of Wound Care, PubMed.

- Kramer, A. Polyhexamethylene Biguanide Hydrochloride (PHMB)

- Sowlati-Hashjin, S., et al. (2020). Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study.

Sources

- 1. 1-(3,4-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Biguanide--its mechanism of action and indication] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Chlorproguanil Hydrochloride used for? [synapse.patsnap.com]

- 7. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 8. eajournals.org [eajournals.org]

- 9. longdom.org [longdom.org]

- 10. Chlorproguanil - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)biguanide HCl: Structure, Properties, and Scientific Context

Executive Summary

The biguanide class of molecules holds a significant place in medicinal chemistry, most notably represented by the frontline anti-diabetic drug, metformin.[1][2] This guide provides a detailed technical overview of a specific analog, 1-(3,4-Dichlorophenyl)biguanide hydrochloride, a compound primarily utilized within the research and drug development sectors. Unlike its famous relative, this molecule is distinguished by the presence of a 3,4-dichlorinated phenyl ring, a substitution that significantly alters its lipophilicity and potential biological interactions. This document will dissect its chemical structure, physicochemical properties, probable synthesis routes, and its hypothesized pharmacological profile based on the established mechanism of the biguanide class. We will explore its potential applications as a research tool, particularly in the fields of oncology and metabolic disease, where targeting cellular energy pathways is a key therapeutic strategy.

Chemical Identity and Structure

1-(3,4-Dichlorophenyl)biguanide HCl is an organic compound featuring a core biguanide moiety linked to a dichlorinated aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.[3]

IUPAC Name: 1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine,hydrochloride[4]

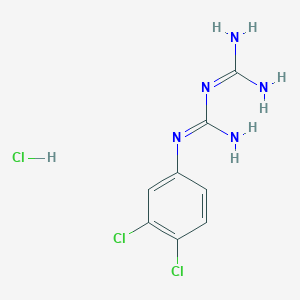

Molecular Structure:

Figure 1: 2D chemical structure of 1-(3,4-Dichlorophenyl)biguanide.

Chemical and Physical Properties

The compound's key identifiers and physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 21703-08-2 | [5][6] |

| Molecular Formula | C₈H₁₀Cl₃N₅ | [4][6] |

| Molecular Weight | 282.56 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 222-228 °C | [4][7] |

| Purity (Typical) | ≥97% | [5] |

| Storage | Room temperature | [5] |

| SMILES | C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl | [8] |

| InChI | InChI=1S/C8H9Cl2N5/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) | [8] |

Synthesis and Manufacturing Context

The synthesis of N-aryl biguanides is a well-established process in organic chemistry.[9] The most common and direct route involves the condensation of an aniline derivative with dicyandiamide (cyanoguanidine).[9][10]

Proposed Synthetic Pathway

The synthesis of 1-(3,4-Dichlorophenyl)biguanide HCl is logically achieved by reacting 3,4-dichloroaniline with dicyandiamide under heat. The resulting free base is then treated with hydrochloric acid to yield the final salt. This reaction can be performed by heating the reactants together directly (fusion) or in a high-boiling polar solvent.[9]

Experimental Protocol: Conceptual Guideline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3,4-dichloroaniline and dicyandiamide.

-

Heating: Heat the mixture to 180-200°C for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).[9]

-

Workup: Cool the reaction mixture to room temperature. The resulting solid mass is the crude free base.

-

Purification & Salt Formation: Dissolve the crude product in a suitable alcohol (e.g., isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid.

-

Isolation: Cool the solution to induce crystallization of the hydrochloride salt. The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Pharmacological Profile and Mechanism of Action

While specific studies on 1-(3,4-Dichlorophenyl)biguanide HCl are limited, its mechanism of action can be confidently extrapolated from the extensive research on the biguanide class, particularly metformin and the more potent phenformin.[11][12]

Core Mechanism: Inhibition of Mitochondrial Complex I

The primary molecular target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[11][12][13] Inhibition of this complex disrupts oxidative phosphorylation, leading to two major consequences:

-

A decrease in cellular ATP (adenosine triphosphate) production.

-

A corresponding increase in the cellular AMP:ATP ratio.[13]

This shift in the cellular energy state is the lynchpin of biguanide activity.

Key Effector: Activation of AMPK

The elevated AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[13] Once activated, AMPK initiates a cascade of events to restore energy homeostasis:

-

Inhibition of Anabolic Pathways: It switches off energy-consuming processes like gluconeogenesis (glucose production) in the liver and lipogenesis (fat synthesis).[1][13]

-

Stimulation of Catabolic Pathways: It promotes energy-producing processes such as peripheral glucose uptake (in muscle and fat tissues) and fatty acid oxidation.[1][13]

Influence of the 3,4-Dichlorophenyl Moiety

The addition of the dichlorophenyl group is expected to increase the lipophilicity of the molecule compared to metformin. This structural modification could enhance its ability to cross cellular membranes, potentially leading to greater intracellular accumulation and more potent inhibition of Complex I, akin to the difference observed between metformin and the more lipophilic phenformin.[12] This suggests that 1-(3,4-Dichlorophenyl)biguanide HCl may exhibit stronger biological activity than metformin, a hypothesis that requires experimental validation.

Pharmacokinetic Considerations (Extrapolated)

The study of a drug's journey through the body is defined by its pharmacokinetics: absorption, distribution, metabolism, and excretion (ADME).[14][15] The likely ADME profile for this compound is inferred from general biguanide properties.

-

Absorption: Biguanides are hydrophilic bases that exist as cations at physiological pH, limiting passive diffusion.[16] Their absorption from the small intestine is mediated by organic cation transporters (OCTs).[16] The oral bioavailability is expected to be moderate.

-

Distribution: Following absorption, biguanides are rapidly distributed throughout the body and do not bind to plasma proteins.[17]

-

Metabolism: A key feature of metformin is its lack of hepatic metabolism.[17] It is excreted unchanged. While this is a class trend, the dichlorophenyl group introduces a potential site for cytochrome P450-mediated oxidation. Therefore, the metabolic stability of 1-(3,4-Dichlorophenyl)biguanide HCl must be experimentally determined and not assumed. A study on a structurally related compound, 1-(3,4-dichlorobenzyl)-5-octylbiguanide, showed it underwent significant metabolism.[18]

-

Excretion: The primary route of elimination for biguanides is renal excretion via the kidneys.[16][17]

Applications in Research and Drug Development

Given its structural novelty and potent hypothesized mechanism, 1-(3,4-Dichlorophenyl)biguanide HCl is a valuable tool for scientific investigation.

-

Oncology Research: Cancer cells often exhibit metabolic vulnerabilities, such as a reliance on glycolysis even in the presence of oxygen (the Warburg effect). By inhibiting mitochondrial respiration, this compound can induce energy stress, making it a tool to study metabolic targeting in cancer.[12] Studies on related aryl biguanides have demonstrated selective cytotoxicity towards cancer cells under glucose-deprived conditions, a state common in the tumor microenvironment.[12]

-

Metabolic Disease Research: As a potent AMPK activator, it can be used in cellular and animal models to probe the pathways involved in glucose and lipid metabolism, independent of the complexities of a whole-organism diabetic state.

-

Scaffold for Drug Discovery: The compound serves as an advanced building block for further chemical modification.[5] Researchers can use the dichlorophenyl biguanide scaffold to synthesize new derivatives with optimized potency, selectivity, or pharmacokinetic properties, potentially leading to novel therapeutics for diabetes, cancer, or other metabolic disorders.[19]

Safety and Handling

As a research chemical, 1-(3,4-Dichlorophenyl)biguanide HCl should be handled with appropriate laboratory precautions. It is classified as an irritant, causing potential skin, eye, and respiratory irritation.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Conclusion

1-(3,4-Dichlorophenyl)biguanide HCl represents a scientifically intriguing iteration of the classic biguanide structure. Its chemical properties are well-defined, and its synthesis is straightforward. While its biological and pharmacokinetic profiles are largely extrapolated from the broader biguanide class, the presence of the dichlorophenyl moiety suggests the potential for enhanced potency and unique pharmacological characteristics. Its primary value lies not as a clinical agent, but as a specialized research tool and a foundational scaffold for the development of next-generation therapeutics targeting cellular energy metabolism. Further investigation into its specific biological activities and metabolic fate is warranted to fully unlock its potential in drug discovery.

References

-

PubChemLite. (n.d.). 1-(3,4-dichlorophenyl)biguanide hydrochloride (C8H9Cl2N5). Retrieved January 11, 2026, from [Link].

-

Aladdin Scientific. (n.d.). 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram. Retrieved January 11, 2026, from [Link].

-

Ferreira, I. C. F. R., et al. (2021). Synthetic accesses to biguanide compounds. RSC Medicinal Chemistry, 12(5), 738-753. [Link].

-

Singh, G., et al. (2021). Biguanides: Species with versatile therapeutic applications. European Journal of Medicinal Chemistry, 221, 113378. [Link].

-

Kudo, S., et al. (1998). Metabolism of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in the dog. Xenobiotica, 28(5), 507-514. [Link].

-

Pharmacy Freak. (2025). Mechanism of Action of Biguanides. Retrieved January 11, 2026, from [Link].

-

MDPI. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Retrieved January 11, 2026, from [Link].

-

Cleveland Clinic. (n.d.). Biguanides: What They Are, Uses & Side Effects. Retrieved January 11, 2026, from [Link].

-

Cufi, S., et al. (2019). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 11(8), 1202. [Link].

-

PubChem. (n.d.). Biguanide, 1-(p-chlorophenyl)-, monohydrochloride. Retrieved January 11, 2026, from [Link].

-

Appchem. (n.d.). 1-(3,4-Dichlorophenyl)biguanide, HCl. Retrieved January 11, 2026, from [Link].

-

Wikipedia. (n.d.). Biguanide. Retrieved January 11, 2026, from [Link].

-

Tomita, A., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports, 11(1), 4928. [Link].

-

Yasuda, N., et al. (2002). Enhanced secretion of glucagon-like peptide 1 by biguanide compounds. Biochemical and Biophysical Research Communications, 298(5), 779-784. [Link].

- Google Patents. (n.d.). JPH1171339A - Method for producing biguanide salts.

-

Feng, J., & de Kock, I. (2013). Pharmacokinetics. Biochemical Pharmacology, 86(11), 1543-1550. [Link].

-

Taylor & Francis. (n.d.). Biguanide – Knowledge and References. Retrieved January 11, 2026, from [Link].

-

Scheen, A. J. (1996). Clinical pharmacokinetics of metformin. Clinical Pharmacokinetics, 30(5), 359-371. [Link].

-

Graham, G. G., et al. (2011). Clinical Pharmacokinetics of Metformin. Clinical Pharmacokinetics, 50(2), 81-98. [Link].

-

National Institutes of Health. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Retrieved January 11, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. Retrieved January 11, 2026, from [Link].

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Biguanide - Wikipedia [en.wikipedia.org]

- 3. Biguanides: Species with versatile therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 21703-08-2 CAS MSDS (1-(3 4-DICHLOROPHENYL)BIGUANIDE HYDROC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. appchemical.com [appchemical.com]

- 7. 1-(3,4-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE [chemicalbook.com]

- 8. PubChemLite - 1-(3,4-dichlorophenyl)biguanide hydrochloride (C8H9Cl2N5) [pubchemlite.lcsb.uni.lu]

- 9. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 17. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Aryl-Biguanide Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of novel aryl-biguanide derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices, offering field-proven insights to empower your research and development endeavors.

The Enduring Therapeutic Promise of the Biguanide Scaffold

The biguanide moiety, characterized by two linked guanidine groups, is a cornerstone of modern pharmacotherapy. Its journey began with the discovery of the glucose-lowering properties of Galega officinalis (French lilac), leading to the synthesis of metformin, now a first-line treatment for type 2 diabetes mellitus taken by over 150 million people annually.[1] Beyond its profound impact on metabolic disease, the biguanide scaffold has demonstrated significant potential across a spectrum of therapeutic areas, including oncology and infectious diseases.[2][3][4]

Historically, biguanides like proguanil were developed as antimalarial agents.[2] More recently, extensive preclinical and clinical research has illuminated the potent anti-cancer properties of this class of compounds, sparking a renaissance in the development of novel biguanide derivatives.[3][4][5] This guide will navigate the synthesis of these novel agents, elucidate their mechanisms of action, and provide robust protocols for their biological evaluation.

Strategic Synthesis of Aryl-Biguanide Derivatives: From Classical Approaches to Modern Innovations

The synthesis of aryl-biguanides can be broadly categorized into classical methods, which form the bedrock of our understanding, and modern techniques that offer enhanced efficiency and versatility. The choice of synthetic route is dictated by the desired substitution pattern, scale, and available starting materials.

Foundational Synthetic Strategies

The two primary classical routes for the synthesis of biguanides involve the reaction of amines with either cyanoguanidines or cyanamide derivatives.[6][7]

-

The Cyanoguanidine Route (Pinner Synthesis): This is the most common and versatile method for preparing N-substituted biguanides. The reaction involves the addition of an amine to a cyanoguanidine precursor. The reactivity of the nitrile group is enhanced under acidic conditions, which protonates the nitrile and facilitates nucleophilic attack by the amine.[8]

-

Causality in Experimental Choices: The use of copper salts (e.g., CuCl₂, CuSO₄) is a historical and effective method to drive the reaction.[9] The copper(II) ion acts as a Lewis acid, coordinating to the nitrile nitrogen and further increasing its electrophilicity. This allows the reaction to proceed under milder conditions than direct fusion of the amine hydrochloride and cyanoguanidine, which often requires high temperatures (180-200°C).[9] The choice of solvent is also critical; polar solvents like water or alcohols are typically used to dissolve the polar starting materials.[8]

-

-

The Dicyandiamide/Cyanamide Route: This approach involves the reaction of an amine with dicyandiamide or a cyanamide derivative. While historically significant, this method is often less direct for creating unsymmetrically substituted biguanides compared to the cyanoguanidine route.[7]

Microwave-Assisted Synthesis: A Paradigm of Efficiency

Modern synthetic chemistry has increasingly embraced microwave-assisted organic synthesis (MAOS) for its ability to dramatically reduce reaction times, increase yields, and improve product purity.[10][11][12] The synthesis of aryl-biguanides is particularly amenable to this technology.

-

Mechanism of Microwave Heating: Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reactants through dipolar polarization and ionic conduction.[11] This results in rapid and uniform heating throughout the reaction mixture, often leading to cleaner reactions with fewer side products.[10][12]

-

Causality in Experimental Choices: The choice of solvent in MAOS is critical. Solvents with high dielectric constants (e.g., acetonitrile, isopropanol) absorb microwave energy efficiently, leading to rapid heating.[13] The use of activating agents like trimethylsilyl chloride (TMSCl) can further enhance the reaction rate by silylating the cyanoguanidine, making it more susceptible to nucleophilic attack.[13]

Experimental Protocol 1: Microwave-Assisted Synthesis of a Novel N¹-(aryl)-N⁵-(alkyl)biguanide

This protocol provides a detailed, step-by-step methodology for the efficient synthesis of a representative aryl-biguanide derivative using microwave irradiation.

Materials:

-

Substituted aniline (1.0 eq)

-

Dicyandiamide (1.1 eq)

-

Trimethylsilyl chloride (TMSCl) (1.2 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Alkylamine (1.5 eq)

-

Isopropanol (iPrOH)

-

Microwave synthesizer

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Step 1: Formation of the Arylcyanoguanidine Intermediate

-

To a dry microwave-safe reaction vessel, add the substituted aniline (1.0 eq), dicyandiamide (1.1 eq), and anhydrous acetonitrile.

-

Stir the mixture to ensure homogeneity.

-

Carefully add TMSCl (1.2 eq) to the suspension.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 130-150°C for 5-15 minutes. The reaction progress can be monitored by TLC.

-

Rationale: This step forms the key N-arylcyanoguanidine intermediate. TMSCl acts as an activating agent, increasing the electrophilicity of the dicyandiamide. Acetonitrile is an excellent solvent for microwave synthesis due to its high dielectric constant.

-

-

Step 2: Biguanide Formation

-

After cooling the reaction mixture, add the alkylamine (1.5 eq) and isopropanol.

-

Reseal the vessel and irradiate at 125°C for 1 minute.

-

Rationale: The second microwave irradiation step rapidly drives the addition of the alkylamine to the activated nitrile of the arylcyanoguanidine intermediate, forming the desired biguanide. Isopropanol is used as the solvent for this step.

-

-

Step 3: Isolation and Purification

-

Cool the reaction vessel in an ice bath to precipitate the product.

-

Filter the resulting solid and wash with cold acetonitrile and isopropanol to remove any unreacted starting materials.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aryl-biguanide hydrochloride salt.[14][15]

-

Rationale: The product is typically isolated as a hydrochloride salt, which is often a stable, crystalline solid. Recrystallization is a powerful technique for purifying solid organic compounds.

-

Characterization:

-

The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17][18][19]

Visualization of the Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. visitka.narod.ru [visitka.narod.ru]

- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 16. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)biguanide Hydrochloride for Advanced Research Applications

This guide provides a comprehensive technical overview of 1-(3,4-Dichlorophenyl)biguanide hydrochloride (CAS Number: 21703-08-2), a molecule of significant interest to researchers and drug development professionals. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential.

Introduction: The Biguanide Scaffold in Modern Drug Discovery

The biguanide moiety is a cornerstone in medicinal chemistry, most famously represented by the anti-diabetic drug metformin. Biguanides are characterized by their ability to modulate cellular energy metabolism, primarily through the inhibition of mitochondrial respiratory chain complex I.[1][2] This mechanism of action leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4][5][6][7]

The activation of AMPK has profound effects on various cellular processes, including glucose uptake, fatty acid oxidation, and the inhibition of anabolic pathways, which are often dysregulated in metabolic diseases and cancer.[8][9] The interest in biguanide derivatives, such as 1-(3,4-Dichlorophenyl)biguanide hydrochloride, extends beyond metabolic disorders into oncology, where the unique metabolic stresses of the tumor microenvironment can be exploited.[8][10]

Furthermore, the structural features of aryl biguanides make them attractive candidates for the development of Proteolysis Targeting Chimeras (PROTACs).[2][9][11][12][13][14][15] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][8][9][10][12][13][14][15][16][17][18][19][][21][22][23] The classification of 1-(3,4-Dichlorophenyl)biguanide hydrochloride as a "Protein Degrader Building Block" underscores its potential in this cutting-edge area of drug discovery.

This guide will delve into the synthesis, physicochemical properties, potential mechanisms of action, and advanced applications of 1-(3,4-Dichlorophenyl)biguanide hydrochloride, with a particular focus on its relevance in cancer research and PROTAC development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(3,4-Dichlorophenyl)biguanide hydrochloride is fundamental for its effective use in research.

| Property | Value | Source |

| CAS Number | 21703-08-2 | [11][24] |

| Molecular Formula | C₈H₁₀Cl₃N₅ | [11] |

| Molecular Weight | 282.56 g/mol | [11] |

| Melting Point | 222-228 °C | [11][25] |

| Appearance | White to off-white solid | [13] |

| Purity | Typically ≥97% |

Structural Elucidation

The chemical structure of 1-(3,4-Dichlorophenyl)biguanide hydrochloride is defined by a biguanide core attached to a 3,4-dichlorophenyl group.

Caption: Chemical structure of 1-(3,4-Dichlorophenyl)biguanide hydrochloride.

Synthesis of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride

The synthesis of 1-arylbiguanide hydrochlorides is typically achieved through the condensation of an appropriate anilinium salt with dicyandiamide.[16][17][18][19] This method, a modification of the procedure originally patented by Curd and Rose, offers a reliable route to a variety of substituted arylbiguanides in good yields.[17]

General Synthetic Workflow

Caption: General workflow for the synthesis of 1-(3,4-Dichlorophenyl)biguanide hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for arylbiguanide synthesis and should be adapted and optimized by the researcher.[4][16][17]

-

Preparation of the Reaction Mixture:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroaniline (1.0 eq) and dicyandiamide (1.05 eq).

-

Add a sufficient volume of aqueous hydrochloric acid (e.g., 2 M) to completely dissolve the reactants and achieve a desired concentration. The acid serves to form the 3,4-dichloroanilinium chloride in situ.

-

-

Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary but are typically in the range of 4-12 hours.[26]

-

-

Isolation and Purification:

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The desired product, 1-(3,4-Dichlorophenyl)biguanide hydrochloride, will often crystallize out of the solution.

-

Collect the crude product by vacuum filtration and wash with cold water and then a small amount of a suitable organic solvent (e.g., ethanol or isopropanol) to remove unreacted starting materials and byproducts.

-